molecular formula C11H12ClNO2 B2588213 N-(2-chloro-4-methylphenyl)-3-oxobutanamide CAS No. 160878-27-3

N-(2-chloro-4-methylphenyl)-3-oxobutanamide

Cat. No. B2588213
CAS RN: 160878-27-3
M. Wt: 225.67
InChI Key: WZMYPGAPLAOSDX-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-3-oxobutanamide, commonly referred to as CMOB, is an organic compound that is used in a variety of scientific applications. It is a derivative of the amino acid alanine, and is a white, crystalline solid with a melting point of 47-48 °C. CMOB has been used in a variety of research applications, including synthesis methods, mechanisms of action, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

1. Catalytic Selectivity and Derivatization

N-(2-chloro-4-methylphenyl)-3-oxobutanamide and its derivatives show promise in catalytic selectivity. Studies demonstrate that these compounds can undergo rhodium-catalyzed conjugate addition with arylboronic acids, providing high regio- and enantioselectivity, and can be converted to various targets through selective derivatization of functional groups (Zigterman et al., 2007).

2. Structural Characteristics

Research on the structure of N-aryl-2-chloro-3-oxobutanamides has highlighted their tendency to form intermolecular hydrogen bonds in solid state, which are disrupted in solution. This structural characteristic could be relevant in various scientific applications (Frohberg et al., 2002).

3. Reaction Kinetics

Kinetic studies of gas-phase pyrolysis of N-aryl-3-oxobutanamide ketoanilides and related compounds provide insights into their reactivity and potential applications in chemical synthesis. These studies offer valuable data on reaction rates, products, and activation parameters (Malhas et al., 2007).

4. Crystal Structure Analysis

Investigations into the crystal structure of compounds like N-(3-chlorophenyl)-3-oxobutanamide, a closely related compound, offer insights into their molecular geometry, bonding, and potential interactions in various applications (Tai et al., 2005).

5. Complex Formation for Analytical Applications

This compound has been utilized in complex formation for the spectrophotometric determination of trace elements like manganese, showcasing its potential in analytical chemistry (Biswas & De, 2003).

6. Novel Synthesis Routes

Research has explored novel routes for synthesizing derivatives of 3-oxobutanamides, leading to the creation of heterocyclic scaffolds and other potential applications in organic and medicinal chemistry (Gein et al., 2017).

7. Semi-Empirical Quantum Chemical Calculations

The crystal structure and electronic properties of derivatives like N-(3,4-Dichlorophenyl)-3-oxobutanamide have been analyzed using semi-empirical quantum chemical calculations, providing insights into their chemical behavior (Jotani, 2012).

properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-7-3-4-10(9(12)5-7)13-11(15)6-8(2)14/h3-5H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMYPGAPLAOSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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